![molecular formula C23H39NO10 B12338122 2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate CAS No. 188012-57-9](/img/structure/B12338122.png)
2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-amino-, polymer with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) is a complex polymeric compound. It is synthesized through the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol in a 3:1 ratio. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved. The polymerization process may involve steps such as initiation, propagation, and termination to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are combined under controlled conditions. The process may include continuous monitoring of temperature, pressure, and reaction time to ensure consistent quality and yield. Industrial production methods also focus on optimizing the efficiency of the polymerization process and minimizing any by-products or waste.
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized polymer derivatives, while substitution reactions can yield polymers with different functional groups.
Scientific Research Applications
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s functional groups can interact with various biological molecules, influencing cellular processes and pathways. These interactions can lead to changes in cellular behavior, making the polymer useful in biomedical applications.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): A widely used polymer with similar properties but different functional groups.
Polyvinyl alcohol (PVA): Another polymer with comparable applications but distinct chemical structure.
Polypropylene glycol (PPG): Similar in its use in industrial applications but differs in its chemical composition.
Uniqueness
This polymer is unique due to its specific combination of monomers and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
Properties
CAS No. |
188012-57-9 |
|---|---|
Molecular Formula |
C23H39NO10 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C21H32O9.C2H7NO/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3;3-1-2-4/h5-7H,1-3,8-17H2,4H3;4H,1-3H2 |
InChI Key |
KBKAWCCSVYSCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C.C(CO)N |
Related CAS |
188012-57-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


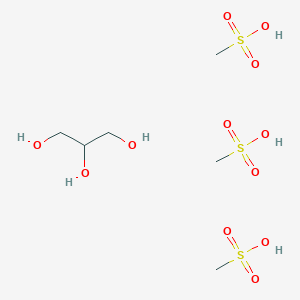
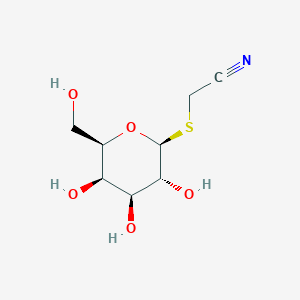
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
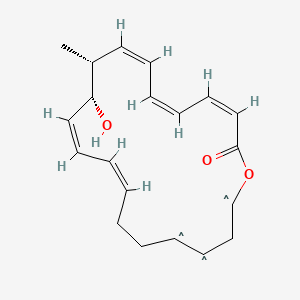
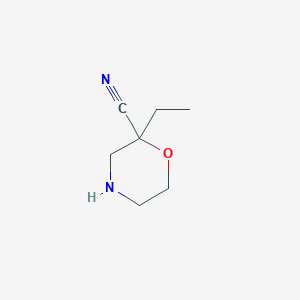
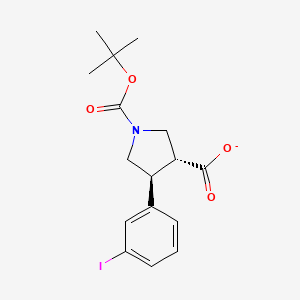

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
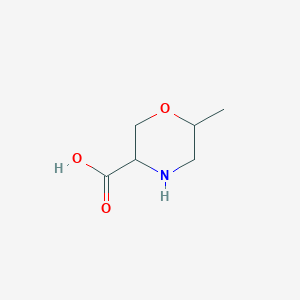

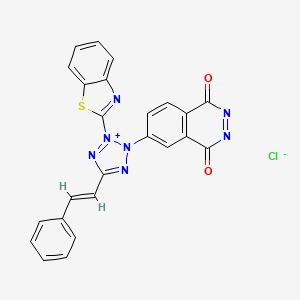
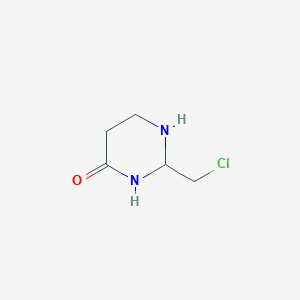
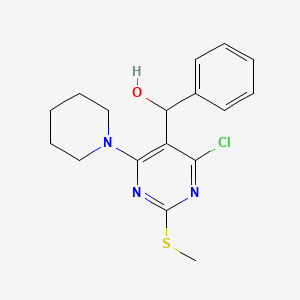
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
